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molecular formula C9H7FN2 B8733954 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile

1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile

Cat. No. B8733954
M. Wt: 162.16 g/mol
InChI Key: NFXCRHBDJVBYAV-UHFFFAOYSA-N
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Patent
US08354441B2

Procedure details

1-(5-fluoropyridin-2-yl)cyclopropanecarbonitrile (880 mg) was dissolved in ethanol (10 ml) before slow, dropwise addition of 96% sulfuric acid (10 ml). The reaction mixture was allowed to stir at 60° C. for 24 hr. Upon cooling, NaHCO3 was added until pH 8 and then the solution extracted three times with ethyl acetate, the organics were washed with brine and dried over Na2SO4 before concentration in vacuo.
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2(C#N)[CH2:10][CH2:9]2)=[N:6][CH:7]=1.S(=O)(=O)(O)O.[C:18]([O-:21])(O)=[O:19].[Na+]>C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:18]([OH:21])=[O:19])[CH2:10][CH2:9]2)=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
880 mg
Type
reactant
Smiles
FC=1C=CC(=NC1)C1(CC1)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir at 60° C. for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
EXTRACTION
Type
EXTRACTION
Details
the solution extracted three times with ethyl acetate
WASH
Type
WASH
Details
the organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 before concentration in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC=1C=CC(=NC1)C1(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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